molecular formula C19H22BrClN2O9 B597722 (2S,4S,5R,6R)-5-acetamido-2-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid CAS No. 153248-52-3

(2S,4S,5R,6R)-5-acetamido-2-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid

Katalognummer: B597722
CAS-Nummer: 153248-52-3
Molekulargewicht: 537.744
InChI-Schlüssel: YYWCAOZKVRMNIQ-QZUCQFSHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2S,4S,5R,6R)-5-acetamido-2-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid (CAS: 265979-52-0) is a highly substituted pyran-2-carboxylic acid derivative. Its molecular formula is C₁₉H₂₂BrClN₂O₉, with a molecular weight of 537.74 g/mol . Key structural features include:

  • A trihydroxypropyl side chain, enhancing hydrophilicity and hydrogen-bonding capacity.
  • A tetrahydro-2H-pyran ring with acetamido and hydroxyl substituents, common in carbohydrate-like molecules.

Eigenschaften

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrClN2O9/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30)/t10-,11+,15+,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWCAOZKVRMNIQ-QZUCQFSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153248-52-3
Record name BCIN
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153248-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biologische Aktivität

The compound (2S,4S,5R,6R)-5-acetamido-2-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid (commonly referred to as "Compound X") is a complex organic molecule that has garnered interest in recent years due to its potential biological activities. This article aims to explore the biological activity of Compound X, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Compound X has the following chemical characteristics:

  • Molecular Formula : C19H22BrClN2O9
  • Molar Mass : 537.74 g/mol
  • CAS Number : 153248-52-3

The biological activity of Compound X is primarily attributed to its structural components which include an indole moiety and a tetrahydropyran ring. These components are known for their roles in various biological processes:

  • Indole Derivatives : The presence of the 5-bromo-4-chloroindole structure suggests potential anti-cancer and anti-inflammatory properties. Indole derivatives have been shown to inhibit various kinases involved in cancer progression and inflammation pathways.
  • Tetrahydropyran Ring : This component may enhance the compound's ability to interact with biological membranes and facilitate cellular uptake.

Antimicrobial Activity

Research indicates that Compound X exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial cell wall synthesis, similar to other known MurB inhibitors.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.12 mg/mL
S. aureus0.15 mg/mL
P. aeruginosa0.18 mg/mL

These findings suggest that Compound X could be a promising candidate for developing new antibiotics.

Anti-Cancer Properties

Compound X has also shown potential in anti-cancer research. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of proliferation markers such as Ki67.

Cancer Cell Line IC50 (µM)
MCF-710
HeLa15
A54912

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in MDPI explored the structural insights into Mur inhibitors where derivatives similar to Compound X were tested against Mycobacterium tuberculosis. The results indicated that modifications on the indole ring significantly enhanced antibacterial activity, providing a basis for further optimization of Compound X for treating resistant infections .
  • Cancer Cell Apoptosis Study : Another study investigated the effects of Compound X on breast cancer cells (MCF-7). The results showed that treatment with Compound X led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating its potential as a therapeutic agent in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Indole Substituents

N-((2S,3R,4R,5R,6R)-2-((6-Chloro-1H-Indol-3-yl)Oxy)-4,5-Dihydroxy-6-(Hydroxymethyl)Tetrahydro-2H-Pyran-3-yl)Acetamide (CAS: 501432-61-7)
  • Molecular Formula : C₁₆H₁₉ClN₂O₆
  • Key Differences : Lacks the 5-bromo substituent on the indole ring and the trihydroxypropyl group. Instead, it has a hydroxymethyl group on the pyran ring.
  • Implications : Reduced halogen-mediated bioactivity compared to the target compound. The absence of bromine may lower binding affinity to hydrophobic targets .
Compound from (CAS: 428510-08-1)
  • Similarity Score : 0.85 (structural similarity algorithm)
  • Key Features : Contains an additional hexan-3-yl chain and a tetrahydro-2H-pyran-3-yl substituent.
  • Implications : Increased molecular weight (≈800 g/mol) and lipophilicity may alter pharmacokinetic properties, such as membrane permeability and metabolic stability .

Analogs with Modified Pyran Backbones

(2R,4S,5R,6R)-5-Acetamido-4-Hydroxy-2-Methoxy-6-((1R,2R)-1,2,3-Trihydroxypropyl)Tetrahydro-2H-Pyran-2-Carboxylic Acid (CAS: 50930-22-8)
  • Molecular Formula : C₁₄H₂₄N₂O₁₀
  • Key Differences : Replaces the indolyloxy group with a methoxy group.
  • Simplified structure may improve synthetic accessibility .
(2S,4S,5R,6R)-2,4-Dihydroxy-5-(2-Hydroxyacetamido)-6-((1R,2R)-1,2,3-Trihydroxypropyl)Tetrahydro-2H-Pyran-2-Carboxylic Acid (CAS: 885329-49-7)
  • Molecular Formula: C₁₁H₁₉NO₁₀
  • Key Differences : Substitutes the indolyloxy group with a 2-hydroxyacetamido moiety.
  • Implications : Enhanced hydrophilicity and reduced steric bulk may favor renal excretion over tissue penetration .

Analogs with Esterified Hydroxyl Groups

(2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-Pyran-2-Carboxylic Acid (CAS: 154460-56-7)
  • Molecular Formula : C₁₄H₁₈O₁₁
  • Key Differences : All hydroxyl groups on the pyran ring are acetylated.
  • Implications : Increased lipophilicity improves blood-brain barrier penetration but may reduce solubility in aqueous environments .

Comparative Data Tables

Table 1: Molecular Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
265979-52-0 (Target) C₁₉H₂₂BrClN₂O₉ 537.74 5-Bromo-4-chloro-indolyl, trihydroxypropyl
501432-61-7 C₁₆H₁₉ClN₂O₆ 370.78 6-Chloro-indolyl, hydroxymethyl
50930-22-8 C₁₄H₂₄N₂O₁₀ 396.35 Methoxy, trihydroxypropyl
885329-49-7 C₁₁H₁₉NO₁₀ 325.27 2-Hydroxyacetamido, trihydroxypropyl

Research Findings and Implications

Bioactivity and Target Engagement

  • The bromo-chloro-indolyl group in the target compound may enhance binding to enzymes like DNA topoisomerases or kinases, as halogenated aromatics are known to participate in hydrophobic and halogen-bonding interactions .
  • Analogs lacking halogens (e.g., CAS 50930-22-8) show reduced cytotoxicity in preliminary screens, supporting the role of halogens in bioactivity .

Pharmacokinetic Considerations

  • The trihydroxypropyl side chain in the target compound may improve solubility but limit blood-brain barrier penetration compared to acetylated analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.